molecular formula C5H9ClO4S B2454541 2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride CAS No. 1600291-93-7

2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride

Cat. No. B2454541
CAS RN: 1600291-93-7
M. Wt: 200.63
InChI Key: KNIGUSGQMKQBLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Sulfonyl-oxetanes, including 2-(oxetan-3-yloxy)ethane-1-sulfonyl chloride, have been synthesized and utilized in fragment-based drug discovery. These compounds offer non-planar structures with desirable physicochemical properties, making them suitable for screening in drug discovery processes. The oxetane motif in these compounds is formed through intramolecular C-C bond formation, and the fragments can be further functionalized at the intact oxetane and aromatic rings.


Molecular Structure Analysis

The molecular weight of this compound is 200.64 . The InChI code for this compound is 1S/C5H9ClO4S/c6-11(7,8)2-1-10-5-3-9-4-5/h5H,1-4H2 .

Scientific Research Applications

Fragment-Based Drug Discovery

2-Sulfonyl-oxetanes, including 2-(oxetan-3-yloxy)ethane-1-sulfonyl chloride, have been synthesized and utilized in fragment-based drug discovery. These compounds offer non-planar structures with desirable physicochemical properties, making them suitable for screening in drug discovery processes. The oxetane motif in these compounds is formed through intramolecular C-C bond formation, and the fragments can be further functionalized at the intact oxetane and aromatic rings (Morgan, Hollingsworth, & Bull, 2014).

Synthesis and Stability Studies

Further studies on 2-sulfonyl-oxetane fragments, like this compound, revealed their potential in medicinal chemistry. These compounds are designed for fragment-based drug discovery and are suitable for incorporation into drug-like compounds. The synthesis involves an efficient C-C bond-forming cyclization, allowing for a wide range of aryl-sulfonyl groups to be incorporated. Their pH stability, solubility, and metabolic stability have also been assessed, providing valuable data for their use in medicinal chemistry (Morgan, Hollingsworth, & Bull, 2015).

DNA Interaction and Cleavage

Certain sulfonyloxyl radicals, generated from derivatives like p-pyridine sulfonyl ethanone oxime, which can be synthesized from reactions involving this compound, have shown efficacy in cleaving DNA. These derivatives interact with DNA potentially via non-classical intercalation, leading to significant strand cleavages. This characteristic can be leveraged in biotechnological and medical applications (Andreou et al., 2016).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Research on the synthesis of functional aromatic multisulfonyl chlorides, involving steps like oxidative chlorination, has shown the utility of compounds like this compound. These chlorides serve as main starting building blocks in a new synthetic strategy for preparing complex organic molecules, including dendritic structures (Percec et al., 2001).

Photocatalysis and Chemical Synthesis

Visible-light-driven photoredox-catalyzed reactions involving 2-vinylanilines, sulfonyl chlorides, and sulfur ylides have been explored. This process, which can include compounds like this compound, allows for the synthesis of various sulfonated compounds under mild conditions. Such methodologies open avenues for synthesizing functionalized organic compounds using environmentally friendly processes (Pramanik et al., 2020).

properties

IUPAC Name

2-(oxetan-3-yloxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c6-11(7,8)2-1-10-5-3-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIGUSGQMKQBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1600291-93-7
Record name 2-(oxetan-3-yloxy)ethane-1-sulfonyl chloride
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